
7-ethyl-8-(isopentylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-ethyl-8-(isopentylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as theophylline, is a naturally occurring compound found in tea leaves and cocoa beans. It is a xanthine derivative and is commonly used as a bronchodilator to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Theophylline has also been studied for its potential use in other medical conditions due to its unique biochemical and physiological effects.
科学的研究の応用
Metabolic Pathways and Biotransformation
Studies have investigated the metabolism and biotransformation of compounds structurally related to 7-ethyl-8-(isopentylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione, highlighting the body's ability to process and metabolize these substances. For instance, the metabolism of N6-(2-isopentenyl)adenosine in humans involves several metabolites, suggesting a complex catabolic pathway that does not lead to uric acid formation, as found with common purine nucleosides (Chheda & Mittelman, 1972). Additionally, the metabolic fate of fenetylline in rats and humans has been characterized by the identification of multiple metabolites, indicating oxidative cleavage and further metabolism (Yoshimura et al., 1988).
Potential Therapeutic Uses
Research into compounds with similar chemical structures has explored their potential therapeutic applications, particularly in the context of neurological conditions. For example, caffeine and A2A adenosine receptor inactivation have been studied for their neuroprotective effects in models of Parkinson's disease, suggesting that antagonism of specific adenosine receptors could be beneficial (Chen et al., 2001).
Biochemical Interactions and Effects
The biochemical interactions and effects of related compounds have been a subject of study, with research focusing on their influence on metabolic pathways and potential health implications. For instance, the impact of ethyl tert-butyl ether (ETBE) exposure on toxicokinetics in humans has been examined to understand its uptake, disposition, and metabolic conversion, providing insights into the body's response to chemical exposure (Nihlen et al., 1998).
特性
IUPAC Name |
7-ethyl-3-methyl-8-(3-methylbutylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2/c1-5-18-9-10(17(4)13(20)16-11(9)19)15-12(18)14-7-6-8(2)3/h8H,5-7H2,1-4H3,(H,14,15)(H,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDIRVKTHLHVRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1NCCC(C)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-ethyl-8-(isopentylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]pyridine-4-carboxamide](/img/structure/B2934562.png)
![6,8-dibromo-N-[4-(4-chlorophenoxy)phenyl]-2-oxochromene-3-carboxamide](/img/structure/B2934564.png)
![(E)-3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acrylamide](/img/structure/B2934565.png)
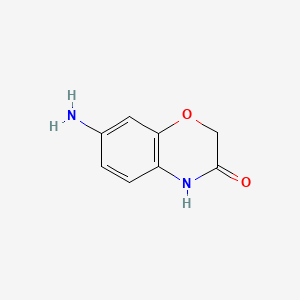
![3-(benzo[d][1,3]dioxol-5-yl)-5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazole](/img/structure/B2934567.png)
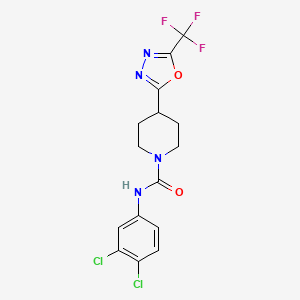
![[(S)-beta-Methyl-2-methoxyphenethyl]amine](/img/structure/B2934569.png)
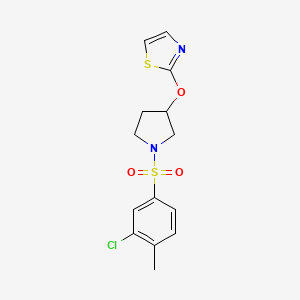
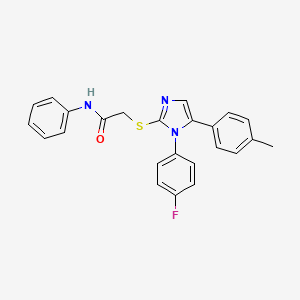

![3-[(2-Thienylmethyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B2934575.png)
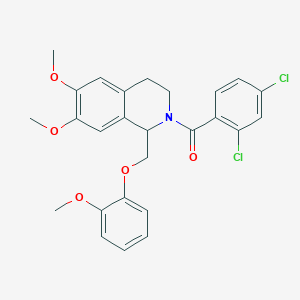

![(E)-2-((2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazono)methyl)-4-bromophenol](/img/structure/B2934583.png)